6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-nitrobenzoate
Description
The compound 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-nitrobenzoate is a heterocyclic ester featuring a pyran-4-one core linked to a 4,6-dimethylpyrimidin-2-yl moiety via a sulfanylmethyl bridge.
Key structural features:
- Pyran-4-one ring: A conjugated system that may contribute to UV absorption and metabolic stability.
- 4,6-Dimethylpyrimidin-2-yl group: A substituted pyrimidine, often associated with hydrogen bonding and enzyme inhibition (e.g., kinase targets).
- 2-Nitrobenzoate ester: The nitro group at the ortho position increases steric hindrance and electronic effects compared to meta or para isomers.
Properties
IUPAC Name |
[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O6S/c1-11-7-12(2)21-19(20-11)29-10-13-8-16(23)17(9-27-13)28-18(24)14-5-3-4-6-15(14)22(25)26/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLDBDGPHKUYHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-nitrobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a guanidine derivative under acidic conditions.
Thioether Formation:
Pyranone Ring Formation: The pyranone ring is formed through a cyclization reaction involving a suitable diketone precursor.
Esterification: The final step involves the esterification of the pyranone derivative with 2-nitrobenzoic acid using a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-nitrobenzoate undergoes various types of chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or palladium on carbon.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, palladium on carbon
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Amine
Substitution: Amides, esters
Scientific Research Applications
6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-nitrobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Signal Transduction Modulation: Interfering with signaling pathways by binding to receptors or other signaling molecules.
Gene Expression Regulation: Affecting the expression of specific genes by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Compound from : 6-{[(4-Methyl-2-pyrimidinyl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methyl-3-nitrobenzoate
- Structural Differences: Pyrimidine substitution: ’s compound has a 4-methylpyrimidin-2-yl group vs. the target’s 4,6-dimethylpyrimidin-2-yl. Benzoate substitution: The nitro group is at position 3 (meta) in vs. 2 (ortho) in the target. The ortho nitro group increases torsional strain and may reduce solubility due to dipole interactions .
*Note: The exact molecular formula of the target is inferred based on structural similarity to .
Compound from : 4-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-3-nitrobenzoic Acid
- Structural Differences :
| Property | Target Compound | Compound |
|---|---|---|
| Molecular Formula | C₁₉H₁₇N₃O₆S | C₁₂H₉N₃O₅S |
| Molecular Weight | ~413.4 g/mol | 307.282 g/mol |
| Key Substituents | Pyran-4-one; ester | Dihydropyrimidin-4-one; carboxylic acid |
- Physicochemical Implications: The ester group in the target increases lipophilicity (logP ~2.5–3.0) compared to the polar carboxylic acid in (logP ~1.2–1.8). The dihydropyrimidinone in is a known pharmacophore in calcium channel modulators, suggesting divergent therapeutic applications compared to the pyran-based target .
Biological Activity
Chemical Structure and Properties
The molecular formula of ML221 is , with a molecular weight of 452.53 g/mol. The compound features a pyrimidine ring substituted with a sulfanyl group, which is linked to a 4-oxo-pyran structure. The nitrobenzoate moiety enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N4O4S |
| Molecular Weight | 452.53 g/mol |
| Purity | ≥95% |
| Melting Point | Not specified |
Pharmacological Profile
ML221 has been characterized as a potent antagonist of the apelin receptor (APJ), showing over 37-fold selectivity against the angiotensin II type 1 (AT1) receptor in cell-based assays . This selectivity is significant because it suggests that ML221 may modulate cardiovascular functions without interfering with other critical pathways mediated by AT1 receptors.
The apelin/APJ system is crucial in regulating cardiovascular homeostasis, energy metabolism, and gastrointestinal function. By antagonizing this pathway, ML221 may provide insights into novel therapeutic strategies for conditions such as heart failure and obesity-related metabolic disorders.
In Vitro Studies
In vitro studies have demonstrated that ML221 does not exhibit significant binding activity against 29 other G protein-coupled receptors (GPCRs) , indicating a high degree of specificity for the APJ receptor . This specificity is crucial for minimizing off-target effects in potential therapeutic applications.
Structure-Activity Relationship (SAR)
The development of ML221 involved extensive SAR studies, which identified key structural features contributing to its biological activity. Modifications to the pyrimidine and pyran rings were systematically evaluated to optimize potency and selectivity.
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Substitution on Pyrimidine | Increased selectivity for APJ |
| Nitro Group on Benzoate | Enhanced lipophilicity |
| Sulfanyl Linker | Critical for receptor binding |
Cardiovascular Disease
Given its role as an APJ antagonist, ML221 has potential implications in treating cardiovascular diseases. Studies have indicated that modulation of the apelin/APJ system can improve cardiac function and reduce hypertrophy in animal models of heart failure .
Obesity and Metabolic Disorders
Recent research suggests that targeting the apelin pathway may also be beneficial in managing obesity and related metabolic disorders. By inhibiting the APJ receptor, ML221 could potentially alter energy homeostasis and promote weight loss in preclinical models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
